molecular formula C6H6BrFN2 B1271538 5-Bromo-3-fluorobenzene-1,2-diamine CAS No. 517920-69-3

5-Bromo-3-fluorobenzene-1,2-diamine

Cat. No. B1271538
M. Wt: 205.03 g/mol
InChI Key: OZKZRRLKJAXHQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and fluorinated benzene derivatives can involve various methods, including diazotization, bromination, and reactions with elemental chalcogens or chalcogenides. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being crucial for the reaction's success . Similarly, benzo[1,2,3]trichalcogenoles were prepared by treating tetrabromo diethylbenzene with sulfur or selenium . These methods could potentially be adapted for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was elucidated using SXRD analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules . Similarly, the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene were calculated using density functional theory (DFT) methods, which showed good agreement with experimental data . These techniques could be applied to determine the molecular structure of 5-Bromo-3-fluorobenzene-1,2-diamine.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated benzene derivatives can be influenced by the presence of these substituents. For example, the isomerization of brominated styrylbenzene was studied, showing the potential for different isomers to form and the kinetic parameters of such transformations . The catalysis of arylation reactions by micelles was also investigated, demonstrating how substituents can affect reaction rates and catalysis . These studies suggest that 5-Bromo-3-fluorobenzene-1,2-diamine could participate in various chemical reactions, potentially influenced by the bromo and fluoro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzene derivatives can be characterized using spectroscopic and computational methods. The vibrational spectra of bromodurene were investigated theoretically and experimentally, providing insights into the molecular conformation and intermolecular interactions . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were studied using time-dependent DFT, which can inform on the compound's reactivity and stability . These approaches could be used to explore the properties of 5-Bromo-3-fluorobenzene-1,2-diamine.

Scientific Research Applications

Electrochemical Fluorination Studies

The study by Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, which is pertinent to understanding the reactions and mechanisms involving compounds like 5-Bromo-3-fluorobenzene-1,2-diamine. This research is significant for developing methods in the synthesis of fluorinated aromatic compounds, a category to which 5-Bromo-3-fluorobenzene-1,2-diamine belongs (Horio et al., 1996).

Photodissociation and Spectroscopy

Karlsson et al. (2008) conducted a detailed study on the UV photodissociation of bromo-3-fluorobenzene. This research provides insights into the behavior of similar compounds under UV radiation, which could be relevant for understanding the photostability and photochemical properties of 5-Bromo-3-fluorobenzene-1,2-diamine (Karlsson et al., 2008).

Chemical Synthesis and Reactions

Mongin and Schlosser (1996) explored the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. This research is important for developing synthetic pathways involving halogenated compounds, potentially including 5-Bromo-3-fluorobenzene-1,2-diamine (Mongin & Schlosser, 1996).

Organometallic Chemistry

Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting their role as solvents or ligands in metal-centered reactions. This research sheds light on the potential applications of fluorinated benzenes like 5-Bromo-3-fluorobenzene-1,2-diamine in organometallic reactions and catalysis (Pike et al., 2017).

Spectroscopic Analysis

Mahadevan et al. (2011) conducted a spectroscopic study of 1-bromo-3-fluorobenzene, which is closely related to 5-Bromo-3-fluorobenzene-1,2-diamine. This study provides insights into the vibrational properties and electronic structure of such compounds, which are important for understanding their physical and chemical characteristics (Mahadevan et al., 2011).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin and eye irritation . In case of contact with skin or eyes, wash with plenty of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZRRLKJAXHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378331
Record name 5-bromo-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluorobenzene-1,2-diamine

CAS RN

517920-69-3
Record name 5-bromo-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenediamine, 5-bromo-3-fluoro-
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-fluoro-2-nitro-phenylamine (2 g, 8.5 mmol), NH4Cl (6.81 g, 127.6 mmol), acetone (100 mL) and water (20 mL), was added zinc powder portion-wise (three equal portions over 5 minutes) (8.34 g, 127.6 mmol) at 0° C. The mixture was stirred for 2 h then warmed to 23° C. The mixture was filtered through Celite® and the solvents were concentrated under reduced pressure. The mixture was re-dissolved in EtOAc/DCM and filtered a second time through Celite® and the solvents were evaporated. The crude mixture was diluted with EtOAc (200 mL), washed with brine (40 mL), dried, filtered, and concentrated under reduced pressure. The resultant residue was used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluoro-6-nitroaniline (0.5 g, 2.1 mmol) in THF (4.6 mL), EtOH (4.6 mL) and H2O (1.5 mL) was added iron powder (0.6 g, 10.6 mmol) and ammonium chloride (0.17 g, 3.2 mmol). The resulting mixture was stirred at 95° C. for 22 hours. The mixture was cooled to room temperature and filtered through diatomaceous earth. The solid was washed with EtOH until no further color came through the filter. The filtrate was concentrated and the residue was dissolved in EtOAc, washed with H2O and brine, dried over Na2SO4, filtered and concentrated to give the title compound (0.43 g, 99%) as a brown, waxy solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Colombano, JJ Caldwell, TP Matthews… - Journal of medicinal …, 2019 - ACS Publications
A series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 23 pubs.acs.org
T Zhang, Y Liu, X Yang, GE Martin, H Yao… - Journal of Medicinal …, 2016 - ACS Publications
A potent and selective Factor IXa (FIXa) inhibitor was subjected to a series of liver microsomal incubations, which generated a number of metabolites. Using automated ligand …
Number of citations: 20 pubs.acs.org

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